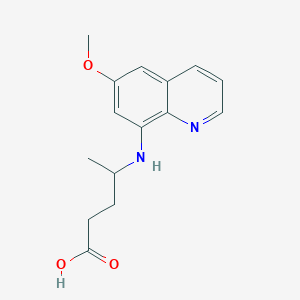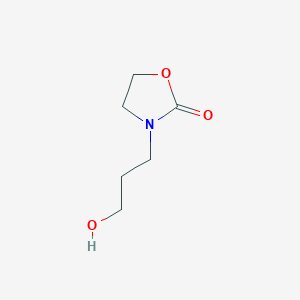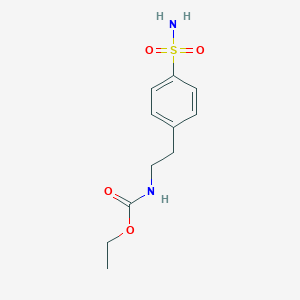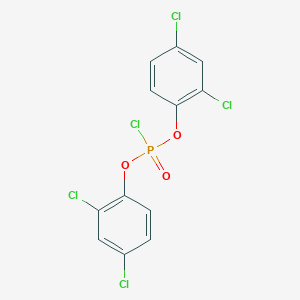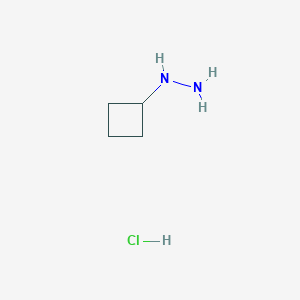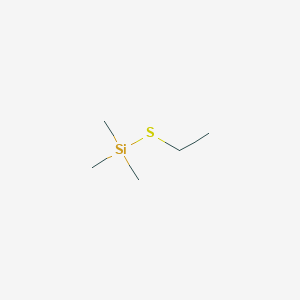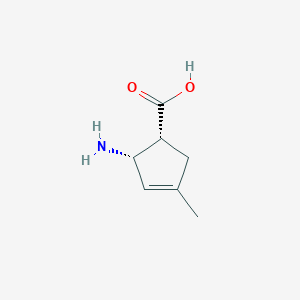
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid, commonly known as ACPC, is an amino acid derivative that has been widely studied for its potential therapeutic applications. ACPC is a chiral molecule that exists in two enantiomeric forms, with the (1R,2S) enantiomer being the biologically active form. ACPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of ACPC is not fully understood, but it is believed to act on the glutamatergic system in the brain. ACPC has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in processes such as learning and memory. ACPC has also been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.
Biochemische Und Physiologische Effekte
ACPC has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the activity of certain enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin. ACPC has also been found to increase the release of acetylcholine, a neurotransmitter that plays a role in cognitive function. In addition, ACPC has been found to increase the production of BDNF, as mentioned previously.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACPC in lab experiments is its relatively low toxicity. ACPC has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Another advantage is its ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. However, one limitation is the lack of well-controlled clinical trials in humans, which makes it difficult to draw definitive conclusions about its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on ACPC. One area of interest is its potential use in treating addiction and drug dependence. ACPC has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential use in enhancing cognitive function. ACPC has been found to improve memory and learning in animal studies, and further research is needed to determine its potential as a cognitive enhancer in humans. Finally, more research is needed to fully understand the mechanism of action of ACPC and its potential therapeutic applications.
Synthesemethoden
ACPC can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reduction of 2-acetylcyclopentanone using sodium borohydride, followed by the addition of an amine group to the resulting cyclopentanone derivative. Another method involves the use of enzymes such as transaminases to catalyze the conversion of a precursor molecule to ACPC.
Wissenschaftliche Forschungsanwendungen
ACPC has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective properties, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. ACPC has also been studied for its potential use in treating addiction and drug dependence, as well as for its potential to enhance cognitive function.
Eigenschaften
CAS-Nummer |
156292-41-0 |
|---|---|
Produktname |
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h3,5-6H,2,8H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
JHTWYDHODRPLCW-RITPCOANSA-N |
Isomerische SMILES |
CC1=C[C@@H]([C@@H](C1)C(=O)O)N |
SMILES |
CC1=CC(C(C1)C(=O)O)N |
Kanonische SMILES |
CC1=CC(C(C1)C(=O)O)N |
Synonyme |
3-Cyclopentene-1-carboxylicacid,2-amino-4-methyl-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




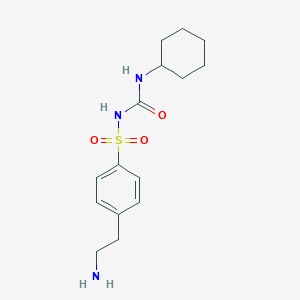
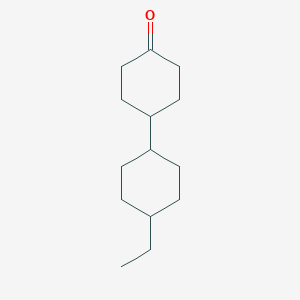

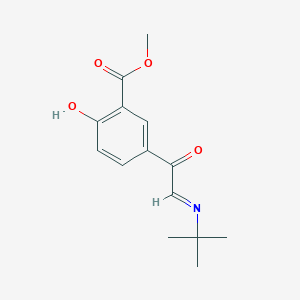
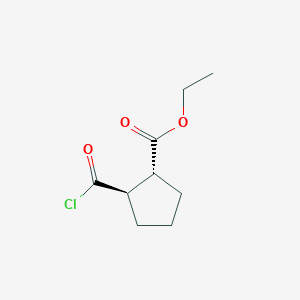
![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
